molecular formula C15H11F4NO3 B4277773 3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide

3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide

Cat. No.: B4277773
M. Wt: 329.25 g/mol
InChI Key: NYZDGXQANCHBQQ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide: is an organic compound with the molecular formula C15H11F4NO3 . It is characterized by the presence of two methoxy groups attached to the benzene ring and a tetrafluorophenyl group attached to the amide nitrogen. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Properties

IUPAC Name

3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO3/c1-22-10-4-3-7(5-11(10)23-2)15(21)20-14-12(18)8(16)6-9(17)13(14)19/h3-6H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZDGXQANCHBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC(=C2F)F)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2,3,5,6-tetrafluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups in 3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide can undergo oxidation to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The fluorine atoms on the tetrafluorophenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

Chemistry: 3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound is explored for its potential pharmacological properties. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy and fluorine groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

  • 3,4-dimethoxy-N-phenylbenzamide
  • 3,4-dimethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide
  • 3,4-dimethoxy-N-(2,4,6-trifluorophenyl)benzamide

Comparison: Compared to its analogs, 3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide exhibits unique properties due to the presence of four fluorine atoms on the phenyl ring. This increases its electron-withdrawing capability, enhancing its reactivity and binding affinity. Additionally, the tetrafluorophenyl group provides greater stability and resistance to metabolic degradation, making it a more robust candidate for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide
Reactant of Route 2
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3,4-dimethoxy-N-(2,3,5,6-tetrafluorophenyl)benzamide

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